molecular formula C12H16N4O2 B8397856 1-Allyl-4-(6-nitropyridin-3-yl)piperazine

1-Allyl-4-(6-nitropyridin-3-yl)piperazine

Cat. No.: B8397856
M. Wt: 248.28 g/mol
InChI Key: HXJAKAZWMOHCGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Allyl-4-(6-nitropyridin-3-yl)piperazine is a useful research compound. Its molecular formula is C12H16N4O2 and its molecular weight is 248.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H16N4O2

Molecular Weight

248.28 g/mol

IUPAC Name

1-(6-nitropyridin-3-yl)-4-prop-2-enylpiperazine

InChI

InChI=1S/C12H16N4O2/c1-2-5-14-6-8-15(9-7-14)11-3-4-12(13-10-11)16(17)18/h2-4,10H,1,5-9H2

InChI Key

HXJAKAZWMOHCGI-UHFFFAOYSA-N

Canonical SMILES

C=CCN1CCN(CC1)C2=CN=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

315 mg (2.5 mmol) of N-allylpiperazine were dissolved in 5 ml of toluene under an argon atmosphere. 93 mg (0.1 mmol) of tris-(dibenzylideneacetone)-dipalladium(0) (Pd2 dba3), 126 mg (0.2 mmol) of 2,2′-bis-(diphenylphosphino)-1,1′-binaphthyl (BINAP), 1.14 g (3.5 mmol) of cesium carbonate and 515 mg (2.54 mmol) of 5-bromo-2-nitropyridine were then added and the mixture was stirred at 120° C., in a microwave oven, for 4 hours. After the reaction mixture had cooled down to room temperature, a saturated aqueous solution of ammonium chloride was added. After that, the aqueous reaction mixture was extracted three times with in each case 50 ml of ethyl acetate. After the organic phase had been dried over sodium sulfate, the drying agent had been filtered off and the solvent had been evaporated down to dryness, the residue was chromatographed through silica gel using ethyl acetate/methanol (4:1), with 304 mg (46% of theory) of the title compound being obtained.
Quantity
315 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
tris-(dibenzylideneacetone) dipalladium(0)
Quantity
93 mg
Type
reactant
Reaction Step Two
Quantity
126 mg
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
1.14 g
Type
reactant
Reaction Step Two
Quantity
515 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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